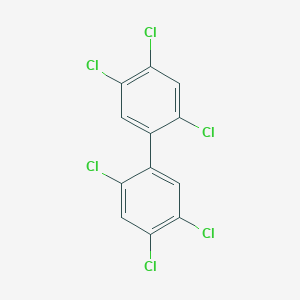
2,2',4,4',5,5'-Hexachlorobiphenyl
Overview
Description
2,2’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, known for its high stability and persistence in the environment. It is one of the 209 different PCB congeners, which were widely used in industrial applications such as dielectric fluids in transformers, capacitors, and as plasticizers and flame retardants . Despite being banned in the 1970s due to their environmental and health impacts, PCBs like 2,2’,4,4’,5,5’-Hexachlorobiphenyl continue to be of concern due to their persistence and bioaccumulation in ecosystems .
Mechanism of Action
Target of Action
2,2’,4,4’,5,5’-Hexachlorobiphenyl, also known as PCB 153, is a type of polychlorinated biphenyl (PCB) that primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes in organisms.
Mode of Action
PCB 153 interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction disrupts the normal functioning of the circadian clock, leading to alterations in circadian rhythms .
Biochemical Pathways
The disruption of the circadian clock by PCB 153 affects several biochemical pathways. Notably, it influences the FoxO signaling and insulin resistance pathways . These pathways are crucial for regulating metabolism and energy balance in the body. Disruption of these pathways can lead to metabolic disorders .
Pharmacokinetics
The pharmacokinetics of PCB 153 are characterized by its bioaccumulation and persistence in the environment . This bioaccumulation can lead to harmful health effects, especially when PCB 153 is present in high concentrations .
Result of Action
The molecular and cellular effects of PCB 153’s action primarily involve changes in gene expression and behavior. Exposure to PCB 153 has been shown to cause differential expression of numerous genes . At the behavioral level, PCB 153 exposure significantly alters circadian behavior . These changes can have far-reaching effects on an organism’s health and well-being.
Action Environment
Environmental factors play a significant role in influencing the action, efficacy, and stability of PCB 153. As a persistent organic pollutant, PCB 153 is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows PCB 153 to persist in the environment and bioaccumulate in animal tissue, leading to biomagnification in food chains . Therefore, the presence and concentration of PCB 153 in the environment can significantly impact its action and the resulting health effects .
Biochemical Analysis
Biochemical Properties
2,2’,4,4’,5,5’-Hexachlorobiphenyl is known to interact with various biomolecules. It is found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction suggests that 2,2’,4,4’,5,5’-Hexachlorobiphenyl can influence biochemical reactions by modulating the activity of certain proteins.
Cellular Effects
The effects of 2,2’,4,4’,5,5’-Hexachlorobiphenyl on cells are complex and varied. It has been found to disrupt circadian behavior, which can have significant implications for cell function . Additionally, it has been suggested that 2,2’,4,4’,5,5’-Hexachlorobiphenyl can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,2’,4,4’,5,5’-Hexachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the expression of the core circadian component PER1, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
The effects of 2,2’,4,4’,5,5’-Hexachlorobiphenyl can change over time in laboratory settings. For example, it has been observed that the compound’s effects on circadian behavior can vary over time
Dosage Effects in Animal Models
In animal models, the effects of 2,2’,4,4’,5,5’-Hexachlorobiphenyl can vary with different dosages . For instance, it has been observed that exposure to environmentally relevant doses of 2,2’,4,4’,5,5’-Hexachlorobiphenyl can alter neurobehavioral development and health in mice .
Metabolic Pathways
2,2’,4,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways. For instance, it has been found to influence the FoxO signaling and insulin resistance pathways
Transport and Distribution
2,2’,4,4’,5,5’-Hexachlorobiphenyl is transported and distributed within cells and tissues in a complex manner. For example, it has been found to be homogeneously distributed in liver tissue
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,4,4’,5,5’-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The reaction typically proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl molecule.
Industrial Production Methods
Industrial production of 2,2’,4,4’,5,5’-Hexachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired congener is produced with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Dechlorination: This can occur through thermal or microbial processes, where chlorine atoms are removed from the molecule.
Common Reagents and Conditions
Photolysis: Requires UV light and often involves the presence of humic acids or other organic matter to facilitate the reaction.
Dechlorination: Can be facilitated by the use of reducing agents or specific microbial strains that can metabolize the compound.
Major Products Formed
Scientific Research Applications
2,2’,4,4’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. Its applications in scientific research include:
Environmental Studies: Used as a model compound to study the behavior of PCBs in the environment, including their transport, degradation, and bioaccumulation.
Analytical Chemistry: Employed as a standard in the calibration of analytical instruments used to detect and quantify PCBs in environmental samples.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4’-Trichlorobiphenyl
2,2’,3,4,4’,5’-Hexachlorobiphenyl: (IUPAC No. 138)
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: (IUPAC No. 180)
2,2’,5,5’-Tetrachlorobiphenyl: (IUPAC No. 52)
Uniqueness
2,2’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its high degree of chlorination, which contributes to its stability and persistence in the environment. This makes it a particularly challenging pollutant to remediate compared to less chlorinated biphenyls .
Properties
IUPAC Name |
1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWHGTYKUMDIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032180 | |
| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000343 [mmHg] | |
| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
RAT AND RAINBOW TROUT HEPATIC MONOOXYGENATION ACTIVITIES WERE INDUCED BY INJECTION OF 150 MG/KG OF 2,4,5,2',4'5'-HEXACHLOROBIPHENYL. RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P-450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P-488., MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/ | |
| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
35065-27-1 | |
| Record name | PCB 153 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,2',4',5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',5,5'-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRU0C9E32O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',4,4',5,5'-HEXACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of PCB 153 exposure?
A1: PCB 153 exposure can lead to various downstream effects, including:
- Enzyme induction: PCB 153 is known to induce cytochrome P450 enzymes, particularly CYP2B [, , , ]. This induction can interfere with the metabolism of other compounds, potentially leading to toxicity.
- Endocrine disruption: Studies suggest that PCB 153 may interfere with thyroid hormone levels [, ].
- Hepatotoxicity: PCB 153 can cause liver damage, evidenced by histological changes such as hepatocyte hypertrophy, fatty change, and bile duct hyperplasia [, ].
- Neurodevelopmental effects: Prenatal exposure to PCB 153 has been linked to altered brain neurotransmitter levels and behavioral changes in rat offspring [].
- Reproductive toxicity: Studies in mice and rats have shown that PCB 153 exposure can negatively impact reproductive capacity, potentially affecting sperm production and fetal development [, , , ].
- Tumor promotion: While not a direct carcinogen, PCB 153 exhibits tumor-promoting activity in rodent liver models [, , ].
Q2: What is the molecular formula and weight of PCB 153?
A2: The molecular formula of PCB 153 is C12H4Cl6, and its molecular weight is 360.88 g/mol.
Q3: Is there information on the material compatibility and stability of PCB 153?
A3: The provided research focuses primarily on the biological and toxicological aspects of PCB 153. Information regarding its material compatibility and stability under various conditions is limited within this context.
Q4: How is PCB 153 absorbed, distributed, metabolized, and excreted (ADME) in the body?
A4:
- Absorption: PCB 153 is readily absorbed through the gastrointestinal tract following ingestion [].
- Metabolism: PCB 153 is slowly metabolized, primarily in the liver [, ].
- Excretion: Elimination of PCB 153 from the body is predominantly through fecal excretion [, ].
Q5: How do factors like adipose tissue mass and diet influence the pharmacokinetics of PCB 153?
A5:
- Adipose tissue mass: PCB 153's high lipophilicity leads to its accumulation in adipose tissue. Reducing adipose tissue mass can release stored PCB 153 back into circulation, impacting its distribution and elimination [, ].
- Diet: Dietary intake of PCB 153, particularly through contaminated food sources, significantly contributes to its accumulation in the body [].
Q6: What in vitro and in vivo models have been used to study PCB 153 toxicity?
A6: Various models have been employed to investigate PCB 153's effects:
- In vitro: Primary rat hepatocytes have been used to assess PCB 153-induced cytotoxicity and its modulation by enzyme inducers [].
- In vivo: Rodent models, primarily rats and mice, are frequently used to study the toxicological effects of PCB 153 [, , , , , , , , , , , ]. Studies have focused on developmental toxicity, neurotoxicity, reproductive toxicity, and carcinogenicity.
Q7: What are the main toxicological concerns associated with PCB 153?
A7: Key toxicological concerns include:
- Persistence and bioaccumulation: PCB 153 is highly persistent in the environment and bioaccumulates in the food chain, leading to chronic exposure in humans and wildlife [, ].
- Endocrine disruption: PCB 153 can disrupt thyroid hormone homeostasis, potentially impacting development and metabolism [, ].
- Hepatotoxicity: Chronic exposure to PCB 153 can result in liver damage [, ].
- Neurodevelopmental effects: Prenatal exposure can impair cognitive function and alter neurotransmitter systems in animal models [, ].
- Reproductive toxicity: PCB 153 can negatively affect reproductive processes, including sperm production, fetal development, and potentially contribute to endometriosis [, , , ].
- Tumor promotion: While not directly carcinogenic, PCB 153 acts as a tumor promoter, particularly in the liver [, , ].
Q8: What is the environmental impact of PCB 153?
A8: PCB 153, due to its persistence and bioaccumulation potential, raises concerns regarding its impact on ecosystems and human health [, ]. It can contaminate water sources, soil, and air, ultimately entering the food chain.
Q9: What is known about the degradation of PCB 153?
A9: While PCB 153 is highly persistent, research has explored its degradation using biological methods. Studies have shown that the white rot fungus Phanerochaete chrysosporium can degrade less chlorinated congeners like 4,4'-dichlorobiphenyl but exhibit limited degradation of PCB 153 [].
Q10: How is PCB 153 measured in biological and environmental samples?
A10: Measurement of PCB 153 typically involves extraction from the sample matrix followed by gas chromatography coupled with electron capture detection (GC-ECD) []. This technique provides high sensitivity and selectivity for quantifying PCB 153 in complex matrices.
Q11: What other research areas are relevant to PCB 153?
A11:
- Structure-activity relationships (SAR): Studying the relationship between the structure of PCB 153 and its biological activity can help understand its toxicological profile and potential for interactions with biological targets [, , ].
- Biomarkers and diagnostics: Identifying biomarkers for PCB 153 exposure and effects can aid in monitoring exposure levels and assessing potential health risks [, ].
- Alternatives and substitutes: Exploring safer alternatives to PCB 153 for its previous industrial applications is crucial to minimize further environmental contamination and human exposure [].
- Recycling and waste management: Developing effective strategies for the safe disposal and potential recycling of PCB 153-containing materials is essential to mitigate its environmental persistence [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


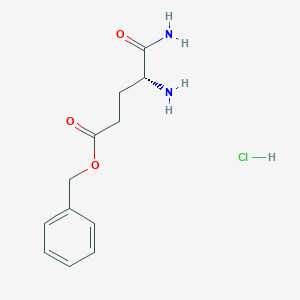
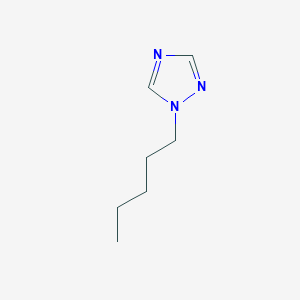
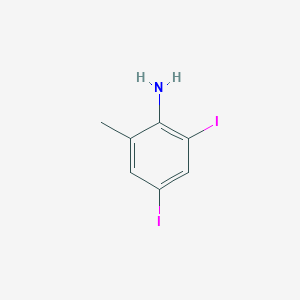
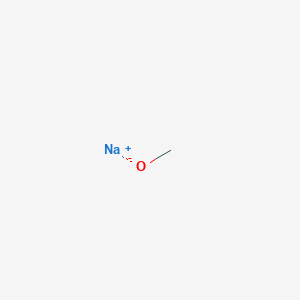
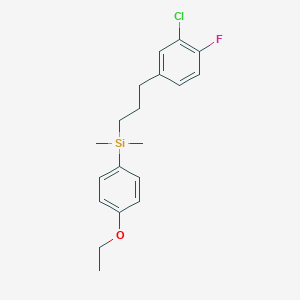
![(4-([2-(Dimethylamino)ethyl]amino)phenyl)methanamine](/img/structure/B50355.png)
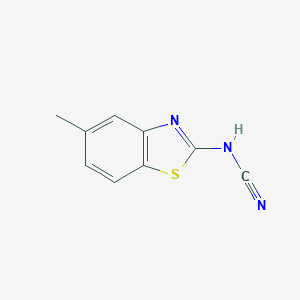
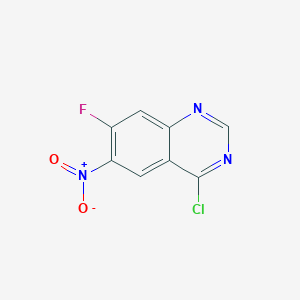

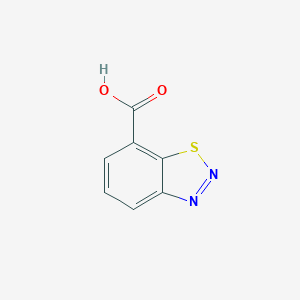
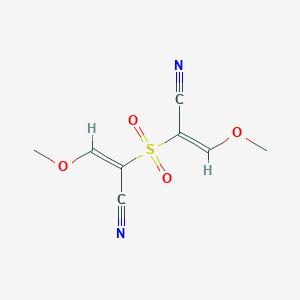
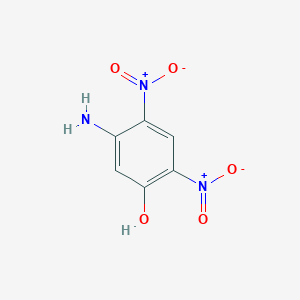
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)

